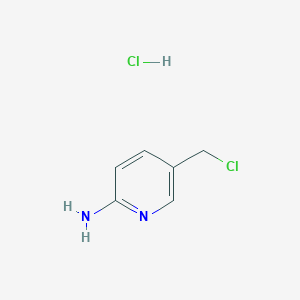

5-(Chloromethyl)pyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUMYAZLHLBVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866561-43-5 | |

| Record name | 5-(chloromethyl)pyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)pyridin-2-amine hydrochloride typically involves the chloromethylation of pyridin-2-amine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridin-2-amines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of 5-(Chloromethyl)pyridin-2-amine hydrochloride may serve as potential antiviral agents. Studies have shown that this compound can inhibit specific viral enzymes, making it a candidate for pharmaceutical development against diseases such as Hepatitis C. The structural characteristics of this compound allow for enhanced interactions with biological targets, which may contribute to its antiviral efficacy.

Synthesis of Bioactive Compounds

this compound is also utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the development of anti-inflammatory agents and other pharmaceuticals by modifying its structure to enhance biological activity .

Agrochemicals

Pesticide Development

The compound is significant in the synthesis of various pesticides due to its effectiveness as a building block for creating more complex structures. It can be transformed into different derivatives that exhibit insecticidal properties, making it valuable in agricultural applications. Its low toxicity and environmental stability enhance its appeal as a pesticide precursor .

Toxicological Studies

Carcinogenicity Assessment

A notable study conducted by the National Toxicology Program evaluated the carcinogenic potential of 2-(Chloromethyl)pyridine hydrochloride (closely related to this compound). The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period. The results indicated no significant positive associations between dosages administered and mortality or tumor incidence, suggesting that under specific conditions, this class of compounds may not pose significant carcinogenic risks .

Synthesis Techniques

Preparation Methods

The synthesis of this compound typically involves chlorination reactions using various reagents such as sodium hypochlorite and hydrochloric acid. These methods have been optimized to ensure high yields while minimizing environmental impact . The following table summarizes different synthesis methods:

| Method Description | Yield (%) | Safety Considerations |

|---|---|---|

| Chlorination with sodium hypochlorite | Up to 72% | Mild reaction conditions, low pollution |

| Multi-stage synthesis from pyridine derivatives | Variable | Requires careful handling of intermediates |

Case Studies

Case Study 1: Antiviral Properties

In a study focusing on the antiviral properties of pyridine derivatives, this compound was shown to inhibit viral replication effectively. The study highlighted its potential in developing new antiviral therapies, particularly against Hepatitis C virus.

Case Study 2: Pesticide Efficacy

Research evaluating the efficacy of synthesized pesticides derived from this compound demonstrated significant insecticidal activity against common agricultural pests. The study concluded that these derivatives could provide effective solutions for pest management while being environmentally friendly .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 5-(Chloromethyl)pyridin-2-amine hydrochloride with its analogues:

Pharmacological Relevance

The chloromethyl group may serve as a handle for conjugating pharmacophores or modifying pharmacokinetic properties.

Biological Activity

5-(Chloromethyl)pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H8ClN2·HCl

- Molecular Weight : 179.13 g/mol

- CAS Number : 6959-47-3

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, which may contribute to its antimicrobial and anticancer properties.

- Receptor Interaction : It interacts with specific receptors that modulate cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it exhibited cytotoxic effects, leading to cell death through apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(Chloromethyl)pyridine hydrochloride, a related compound. This bioassay involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period. The results indicated no significant increase in tumor incidence among the treated groups compared to controls, suggesting a low carcinogenic risk associated with similar compounds .

Synthesis and Biological Evaluation

In another study, researchers synthesized novel derivatives of pyridine-based compounds, including this compound. These derivatives were tested for their antimicrobial and anti-inflammatory activities using standard assays. The findings revealed enhanced activity compared to existing antibiotics, highlighting the potential for developing new therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of 5-(Chloromethyl)pyridin-2-amine hydrochloride to improve yield and purity?

- Methodological Answer : The synthesis typically involves chloromethylation of 5-amino-2-chloropyridine using reagents like chloromethyl ethers or thioethers under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Reactions at 60–80°C minimize side products like dimerization .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate chloromethylation .

Purity is improved via recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies amine protons (δ 6.8–7.2 ppm) and chloromethyl groups (δ 4.5–4.8 ppm) .

- X-ray crystallography : Single-crystal analysis confirms the pyridine ring geometry and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (m/z ≈ 177 for free base) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) at 25°C and 40°C reveal:

Advanced Research Questions

Q. What computational approaches can predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions with nucleophiles (e.g., amines, thiols). Basis sets like 6-31G(d,p) and solvation models (e.g., PCM) improve accuracy .

- Reaction Path Search : Algorithms (e.g., GRRM) identify transition states and intermediates, guiding experimental design .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. water) .

Q. How can researchers resolve contradictions between experimental data and theoretical models regarding reaction mechanisms?

- Methodological Answer :

- Iterative Feedback : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with kinetic studies (e.g., stopped-flow spectroscopy) .

- Isotopic Labeling : Use ¹⁸O or ²H to trace mechanistic pathways (e.g., hydrolysis vs. elimination) .

- Data-Driven Optimization : Machine learning models trained on experimental datasets (e.g., reaction yields, byproducts) refine computational predictions .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine group with Boc or Fmoc to prevent unwanted alkylation .

- Steric Control : Bulky nucleophiles (e.g., tert-butylamine) reduce dimerization .

- Microwave-Assisted Synthesis : Short reaction times (<10 minutes) minimize decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting activity .

- Structural Validation : Re-examine derivative purity and stereochemistry via X-ray crystallography or 2D NMR .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific effects .

Tables for Key Parameters

Q. Table 1: Optimal Reaction Conditions for Chloromethylation

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes SN2 reactivity |

| Solvent | DMF or DMSO | Enhances solubility |

| Catalyst (ZnCl₂) | 5–10 mol% | Reduces reaction time |

| Reaction Time | 6–12 hours | Balances conversion and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.